Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features a combination of pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-methyl-5-(chloromethyl)-4H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl thioacetate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-Methyl-5-(chloromethyl)-4H-1,2,4-triazole
Uniqueness
Methyl 2-((4-methyl-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[4-methyl-5-[(3-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-8-4-5-16(14-8)6-9-12-13-11(15(9)2)19-7-10(17)18-3/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLBGNHVKAWUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C(N2C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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